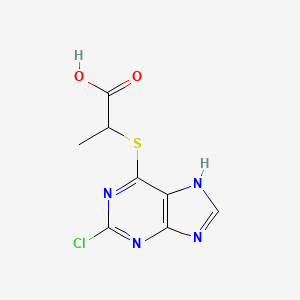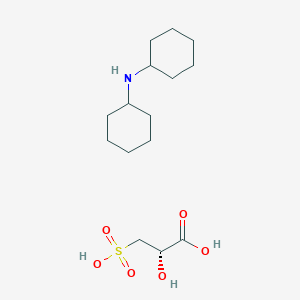![molecular formula C10H13N3O B12818958 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine CAS No. 33235-35-7](/img/structure/B12818958.png)
1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an ethyl group at the first position, a methoxy group at the sixth position, and an amine group at the second position of the benzimidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine typically involves the cyclization of o-phenylenediamine derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzylamine with ethyl formate under acidic conditions to form the benzimidazole core. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Applications De Recherche Scientifique
1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammatory disorders.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The methoxy and ethyl groups contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1H-benzo[d]imidazol-2-amine: Lacks the ethyl and methoxy groups, resulting in different biological activities.
6-methoxy-1H-benzo[d]imidazol-2-amine: Similar structure but without the ethyl group, affecting its chemical reactivity and applications.
1-ethyl-1H-benzo[d]imidazol-2-amine: Lacks the methoxy group, leading to variations in its pharmacological properties.
Uniqueness: 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine is unique due to the presence of both ethyl and methoxy groups, which enhance its chemical stability, biological activity, and potential therapeutic applications. The combination of these substituents provides a distinct profile compared to other benzimidazole derivatives.
Propriétés
Numéro CAS |
33235-35-7 |
|---|---|
Formule moléculaire |
C10H13N3O |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-ethyl-6-methoxybenzimidazol-2-amine |
InChI |
InChI=1S/C10H13N3O/c1-3-13-9-6-7(14-2)4-5-8(9)12-10(13)11/h4-6H,3H2,1-2H3,(H2,11,12) |
Clé InChI |
ALWWUEXQVJQNTK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=CC(=C2)OC)N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B12818895.png)

![1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12818913.png)



![6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12818926.png)


![2-[(1R,3As,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propan-1-ol](/img/structure/B12818945.png)

![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)
